molecular formula C22H30O B14191736 2-Benzyl-1-ethoxy-3-hexyl-5-methylbenzene CAS No. 917774-51-7

2-Benzyl-1-ethoxy-3-hexyl-5-methylbenzene

Katalognummer: B14191736
CAS-Nummer: 917774-51-7
Molekulargewicht: 310.5 g/mol
InChI-Schlüssel: PAMYWNSSLHXYGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyl-1-ethoxy-3-hexyl-5-methylbenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a benzene ring substituted with benzyl, ethoxy, hexyl, and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1-ethoxy-3-hexyl-5-methylbenzene can be achieved through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

    Friedel-Crafts Alkylation: Introduction of the hexyl group to the benzene ring using hexyl chloride and aluminum chloride as a catalyst.

    Friedel-Crafts Acylation: Introduction of the benzyl group using benzyl chloride and aluminum chloride.

    Etherification: Introduction of the ethoxy group using ethanol and a strong acid catalyst.

    Methylation: Introduction of the methyl group using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzyl-1-ethoxy-3-hexyl-5-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst to reduce the benzyl group to a methyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents to the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Aluminum chloride as a catalyst for Friedel-Crafts reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Methyl-substituted benzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Benzyl-1-ethoxy-3-hexyl-5-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Benzyl-1-ethoxy-3-hexyl-5-methylbenzene involves its interaction with specific molecular targets. The benzene ring allows for π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity or receptor binding. The various substituents can influence the compound’s lipophilicity and ability to cross biological membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Benzyl-1-ethoxy-3-hexylbenzene: Lacks the methyl group.

    2-Benzyl-1-ethoxy-5-methylbenzene: Lacks the hexyl group.

    2-Benzyl-3-hexyl-5-methylbenzene: Lacks the ethoxy group.

Uniqueness

2-Benzyl-1-ethoxy-3-hexyl-5-methylbenzene is unique due to the specific combination of substituents on the benzene ring, which can influence its chemical reactivity and potential applications. The presence of both alkyl and ether groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Eigenschaften

CAS-Nummer

917774-51-7

Molekularformel

C22H30O

Molekulargewicht

310.5 g/mol

IUPAC-Name

2-benzyl-1-ethoxy-3-hexyl-5-methylbenzene

InChI

InChI=1S/C22H30O/c1-4-6-7-11-14-20-15-18(3)16-22(23-5-2)21(20)17-19-12-9-8-10-13-19/h8-10,12-13,15-16H,4-7,11,14,17H2,1-3H3

InChI-Schlüssel

PAMYWNSSLHXYGZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1=C(C(=CC(=C1)C)OCC)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.